Hydroxypioglitazone

Overview

Description

Leriglitazone is a selective peroxisome proliferator-activated receptor gamma agonist and a metabolite of the glitazone pioglitazone . It has been developed for the treatment of neurodegenerative diseases, including adrenomyeloneuropathy and cerebral adrenoleukodystrophy . This compound has shown promise in modulating mitochondrial function and reducing neuroinflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of leriglitazone involves multiple steps, starting from the appropriate pyridine derivative. The key steps include:

Formation of the pyridine ring: This involves the reaction of a suitable aldehyde with an amine to form the pyridine ring.

Etherification: The pyridine derivative undergoes etherification with a phenol derivative.

Thiazolidinedione formation: The final step involves the formation of the thiazolidinedione ring through a cyclization reaction.

Industrial Production Methods: The industrial production of leriglitazone follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Leriglitazone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ketone group can be reduced back to a hydroxyl group.

Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides and thiolates are commonly used.

Major Products: The major products formed from these reactions include various derivatives of leriglitazone with modifications at the hydroxyl, ketone, and ether functional groups .

Scientific Research Applications

Diabetes Management

Hydroxypioglitazone, like its parent compound pioglitazone, plays a crucial role in managing blood glucose levels. Studies have shown that pioglitazone significantly improves glycemic control by enhancing insulin sensitivity and modulating lipid profiles in patients with type 2 diabetes. The effectiveness of this compound in this context stems from its ability to activate PPARγ, leading to improved transcription of insulin-responsive genes involved in glucose and lipid metabolism .

Cancer Therapy

Recent investigations have highlighted the potential of this compound in modulating drug resistance in cancer treatments. For instance, studies involving osteosarcoma cells demonstrated that this compound could enhance the efficacy of doxorubicin, a common chemotherapeutic agent, by downregulating drug resistance-related genes such as MDR1 and IL8. This synergistic effect suggests that this compound may be beneficial in overcoming resistance to chemotherapy .

Neurodegenerative Diseases

Emerging research indicates that this compound may have applications in treating neurodegenerative diseases. It has been investigated for its effects on mitochondrial function and cellular metabolism, which are critical in conditions such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy. The compound's ability to influence neuroinflammatory pathways positions it as a potential therapeutic agent in these contexts.

Metabolic Syndrome and Cardiovascular Health

This compound's role extends to cardiovascular health, particularly concerning left ventricular hypertrophy associated with hypertension. Studies have shown that pioglitazone administration can lead to improvements in cardiac structure and function by reducing fibrosis and inflammatory responses within the heart . This suggests that this compound may also contribute positively to cardiovascular health through similar mechanisms.

Pharmacokinetics

This compound is present in human serum at concentrations equal to or greater than those of pioglitazone itself. This pharmacokinetic profile indicates its potential effectiveness as an active metabolite contributing to the therapeutic effects observed with pioglitazone treatment.

Case Studies

Several case studies have documented the efficacy of pioglitazone and its metabolites:

- A randomized controlled trial involving 408 patients demonstrated significant reductions in HbA1c levels with pioglitazone treatment, highlighting its effectiveness in managing type 2 diabetes .

- In vivo studies on osteosarcoma models revealed that combining this compound with doxorubicin resulted in enhanced cytotoxicity against drug-resistant cancer cells .

- Research on ZDF rat models showed that treatment with pioglitazone led to improved metabolic profiles, including reduced blood glucose levels and improved lipid profiles, indicating its broad applicability in metabolic disorders .

Mechanism of Action

Leriglitazone exerts its effects by activating peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in regulating gene expression related to cellular metabolism, inflammation, and mitochondrial function . By binding to this receptor, leriglitazone modulates the expression of genes involved in reducing neuroinflammation and promoting mitochondrial health .

Comparison with Similar Compounds

Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used primarily for the treatment of type 2 diabetes.

Rosiglitazone: Similar to pioglitazone, used for diabetes management.

Uniqueness of Leriglitazone: Leriglitazone is unique due to its ability to cross the blood-brain barrier and its potential therapeutic effects on neurodegenerative diseases . Unlike pioglitazone and rosiglitazone, which are primarily used for diabetes, leriglitazone is specifically developed for targeting neuroinflammatory and neurodegenerative pathways .

Biological Activity

Hydroxypioglitazone, also known as Leriglitazone or 1-hydroxypioglitazone (PioOH), is a significant metabolite of pioglitazone, an FDA-approved medication primarily used for the management of type 2 diabetes mellitus. This compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, influencing various metabolic pathways. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

Biological Activity

Mechanism of Action

This compound functions by binding to the PPARγ ligand-binding domain (LBD), which plays a pivotal role in regulating glucose metabolism and lipid homeostasis. Upon binding, it stabilizes the activation function-2 (AF-2) coactivator binding surface, enhancing the recruitment of coactivators necessary for transcriptional activation of target genes involved in insulin sensitivity and glucose uptake .

Key Findings

-

Binding Affinity and Potency

- This compound exhibits a binding affinity (Ki) of approximately 1.2 μM and an effective concentration (EC50) of 680 nM in inducing transcriptional efficacy on PPARγ .

- Compared to pioglitazone, this compound shows reduced potency in coregulator recruitment assays, indicating that hydroxylation alters its interaction with PPARγ .

- Transcriptional Efficacy

- Structural Insights

Comparative Data Table

| Compound | Ki (μM) | EC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | 1.2 | 680 | PPARγ agonist; moderate efficacy |

| Pioglitazone | N/A | N/A | PPARγ agonist; high efficacy |

Clinical Relevance

Research indicates that this compound may be present in human serum at concentrations equal to or greater than pioglitazone itself, emphasizing its physiological significance and potential contribution to therapeutic outcomes .

Pharmacokinetics

A study highlighted that the half-life of this compound is approximately three times longer than that of pioglitazone, suggesting prolonged systemic exposure which could influence its effectiveness and side effect profile .

Properties

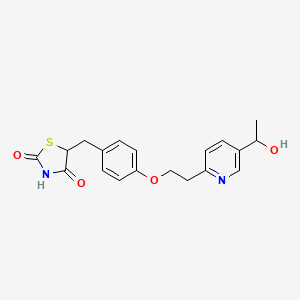

IUPAC Name |

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFDZYQLGRLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399914 | |

| Record name | Hydroxy Pioglitazone (M-IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-44-4 | |

| Record name | Leriglitazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leriglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxy Pioglitazone (M-IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hydroxypioglitazone interact with its target and what are the downstream effects?

A: this compound (PioOH) exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. [, ] PioOH binds to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that promote the recruitment of coactivator proteins like TRAP220. [, ] This coactivator recruitment enhances the transcriptional activity of PPARγ, leading to increased expression of genes involved in insulin sensitivity, lipid metabolism, and inflammation. [, , ]

Q2: How does this compound compare to its parent drug, Pioglitazone, in terms of PPARγ activation and downstream effects?

A: While both Pioglitazone (Pio) and PioOH activate PPARγ, PioOH demonstrates lower binding affinity for PPARγ LBD and reduced potency in coregulator recruitment assays compared to Pio. [, ] Structurally, PioOH exhibits an altered hydrogen bonding network with PPARγ LBD, potentially explaining its reduced potency. [, ] Interestingly, PioOH shows greater stabilization of the PPARγ AF-2 coactivator binding surface, leading to more sustained coactivator binding and enhanced transcriptional efficacy in certain cell-based assays. [, ] This suggests that PioOH, despite its lower potency, might exert distinct effects on PPARγ activity compared to Pio.

Q3: Are there any differences in the pharmacokinetic profiles of Pioglitazone and this compound?

A: Human studies have shown that PioOH can reach serum concentrations equal to or exceeding those of Pio after Pio administration. [, ] This highlights the physiological relevance of PioOH and suggests potential differences in absorption, distribution, metabolism, and excretion compared to its parent drug.

Q4: What analytical methods are commonly employed to quantify this compound in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique frequently used for quantifying PioOH in biological matrices like human plasma. [, ] This method enables accurate measurement of PioOH concentrations for pharmacokinetic studies and clinical research.

Q5: What is the significance of studying drug metabolites like this compound?

A: Understanding the activity of drug metabolites like PioOH is crucial because they can circulate at significant levels in the body and potentially contribute to both therapeutic and adverse effects. [] Characterizing their interactions with drug targets and comparing them to the parent drug provides valuable insights for drug design, optimizing efficacy, and minimizing unintended consequences.

Q6: Have any drug interactions been reported with this compound?

A: While specific drug interactions with PioOH haven't been extensively studied, research indicates that cranberry and saw palmetto extracts might inhibit the activity of CYP2C8, an enzyme involved in PioOH formation. [] This suggests a potential for altered PioOH levels with co-administration, highlighting the need for further investigation into potential interactions.

Q7: Are there any known resistance mechanisms associated with this compound's activity?

A: While the provided research doesn't directly address resistance mechanisms specific to PioOH, it's known that PPARγ activity can be modulated by various factors, including genetic variations, post-translational modifications, and coregulator availability. [] Further research is necessary to determine if any specific resistance mechanisms exist for PioOH and its interaction with PPARγ.

Q8: What are the implications of the distinct pharmacological profile of this compound compared to Pioglitazone?

A: The observation that PioOH, despite lower potency, displays unique effects on PPARγ activity suggests that it might contribute differently to the overall therapeutic and potentially adverse effects observed with Pioglitazone treatment. [] This highlights the importance of considering the activity of metabolites like PioOH when evaluating drug efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.